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Compound of Interest

Compound Name: 5-Chloro-2-fluorocinnamic acid

Cat. No.: B7813140 Get Quote

Technical Monograph: 5-Chloro-2-
fluorocinnamic Acid
Executive Summary
5-Chloro-2-fluorocinnamic acid is a disubstituted phenylpropanoid derivative serving as a

critical building block in medicinal chemistry. Characterized by the presence of a halogenated

aromatic ring coupled to an acrylic acid moiety, it functions as a bioisostere in the design of

kinase inhibitors, antibacterial agents, and coumarin-based fluorophores. This guide provides a

definitive structural analysis, validated synthetic protocols, and characterization standards for

researchers utilizing this scaffold.

Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers must verify

the specific positional isomer (5-chloro vs. 4-chloro) as commercial CAS numbers are

frequently conflated.
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Property Value Notes

IUPAC Name
(2E)-3-(5-Chloro-2-

fluorophenyl)prop-2-enoic acid

Trans isomer is the

thermodynamic standard.

Molecular Formula C₉H₆ClFO₂

Molecular Weight 200.59 g/mol
Calculated using IUPAC

atomic weights.

Exact Mass 200.0040 g/mol
Monoisotopic mass for MS

calibration.

Physical State
White to off-white crystalline

solid

Solubility DMSO, Methanol, Ethanol

Sparingly soluble in water;

soluble in alkaline aqueous

solutions.

pKa (Predicted) ~4.0 - 4.2

Acidic carboxyl group; lowered

by electron-withdrawing

halogens.

Structural Analysis & Stereochemistry
The pharmacological utility of 5-chloro-2-fluorocinnamic acid stems from its specific halogen

substitution pattern, which modulates both metabolic stability and ligand-binding affinity.

Electronic and Steric Effects
2-Fluoro (Ortho): The fluorine atom at the C2 position exerts a strong inductive electron-

withdrawing effect (-I) on the aromatic ring while creating a "metabolic block" at a site prone

to oxidative metabolism. Its small Van der Waals radius (1.47 Å) minimizes steric hindrance

compared to larger halogens, allowing the molecule to retain a planar conformation essential

for binding in narrow enzymatic pockets.

5-Chloro (Meta): The chlorine atom at C5 increases overall lipophilicity (LogP), enhancing

membrane permeability. It also serves as a handle for further cross-coupling reactions (e.g.,

Suzuki-Miyaura) if derivatization is required.
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Isomerism
The synthesis described below preferentially yields the (E)-isomer (trans), where the phenyl

ring and the carboxylic acid group are on opposite sides of the double bond. This is

thermodynamically favored over the (Z)-isomer due to steric relief between the aromatic ring

and the carbonyl oxygen.

Structural Diagram (DOT Visualization)
The following diagram illustrates the atomic connectivity and the distinct electronic zones of the

molecule.
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Figure 1: Structural connectivity and functional role of substituents in 5-Chloro-2-
fluorocinnamic acid.

Synthetic Protocol: Knoevenagel Condensation[1]
[2][3][4][5]
While Heck coupling is an alternative, the Knoevenagel condensation is the preferred

laboratory method due to milder conditions, higher atom economy, and the avoidance of

transition metal catalysts that require expensive scavenging steps.

Reaction Mechanism
The reaction involves the condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid in

the presence of a base (pyridine) and a catalyst (piperidine), followed by thermal

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7813140?utm_src=pdf-body-img
https://www.benchchem.com/product/b7813140?utm_src=pdf-body
https://www.benchchem.com/product/b7813140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7813140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decarboxylation.

Step-by-Step Methodology
Reagents:

5-Chloro-2-fluorobenzaldehyde (1.0 equiv)

Malonic acid (1.2 equiv)

Pyridine (Solvent/Base, 5-10 volumes)

Piperidine (Catalytic amount, 0.1 equiv)

Hydrochloric acid (2M, for acidification)

Protocol:

Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-

fluorobenzaldehyde and malonic acid in pyridine.

Catalysis: Add piperidine dropwise.

Reflux: Heat the mixture to 80–100°C. Maintain reflux for 4–6 hours until CO₂ evolution

ceases (indicating completion of decarboxylation).

Quenching: Cool the reaction mixture to 0°C in an ice bath.

Acidification: Slowly pour the reaction mixture into an excess of ice-cold 2M HCl with

vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridinium

salts.

Purification: Recrystallize from Ethanol/Water (9:1) to remove any unreacted aldehyde or

Z-isomer traces.

Process Flow Diagram
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Figure 2: Synthetic workflow via Knoevenagel Condensation.
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Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR

spectroscopy. The coupling constant of the alkene protons is the definitive metric for

stereochemical assignment.

Proton NMR (¹H-NMR) Expectations
Solvent: DMSO-d₆ or CDCl₃.

Alkene Region (6.4 – 7.8 ppm):

Look for two doublets representing the

and

protons of the prop-2-enoic chain.

Critical Validation: The coupling constant (

) must be 15–16 Hz. This large

-value confirms the Trans (E) geometry. A

-value of 8–12 Hz would indicate the undesired Cis (Z) isomer.

Aromatic Region:

The 2-Fluoro substituent will cause splitting of adjacent protons (H3) due to H-F coupling (

), creating complex multiplets rather than clean doublets.

Mass Spectrometry
Pattern: Look for the characteristic Chlorine isotope pattern. The molecular ion [M-H]⁻ in

negative mode should show a 3:1 ratio of peaks at m/z 199 and 201 (corresponding to ³⁵Cl

and ³⁷Cl).

Pharmaceutical Utility
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Bioisosterism and Metabolic Stability
In drug development, this scaffold is often used to replace non-halogenated cinnamic acids.

The 5-chloro and 2-fluoro substitutions block metabolic hydroxylation at the most reactive sites

on the phenyl ring. This extends the half-life (

) of the drug candidate in microsomal stability assays [1].

Target Applications
Aurora Kinase Inhibitors: Halogenated benzoic and cinnamic acid derivatives serve as

warheads or linkers in ATP-competitive inhibitors targeting Aurora A/B kinases, which are

overexpressed in various cancers [2].

Antimicrobial Agents: Cinnamic acid derivatives disrupt bacterial cell membranes. The

addition of electron-withdrawing halogens (Cl, F) increases the acidity of the carboxyl group

and the lipophilicity of the ring, enhancing penetration into bacterial lipid bilayers [3].
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(Note: While specific CAS numbers for this precise isomer vary by vendor catalog, the

structural data and synthetic protocols provided above are chemically rigorous and universally

applicable to the C9H6ClFO2 scaffold.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

To cite this document: BenchChem. [5-Chloro-2-fluorocinnamic acid molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7813140#5-chloro-2-fluorocinnamic-acid-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b7813140?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/gc/c2/c2gc36203a/c2gc36203a.pdf
https://www.benchchem.com/product/b7813140#5-chloro-2-fluorocinnamic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b7813140#5-chloro-2-fluorocinnamic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b7813140#5-chloro-2-fluorocinnamic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b7813140#5-chloro-2-fluorocinnamic-acid-molecular-structure-and-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7813140?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7813140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

